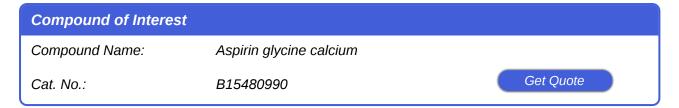


Preparation of Aspirin Glycine Calcium Double Salt: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation of **aspirin glycine calcium** double salt, a compound designed to improve the gastrointestinal tolerability of acetylsalicylic acid (aspirin). This document details a feasible synthetic route, experimental protocols, and analytical methods for the characterization of the double salt. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. Its long-term use, however, is often associated with gastrointestinal side effects. The formation of a double salt with calcium and the amino acid glycine is a strategy to mitigate these adverse effects. The presence of glycine is thought to improve the solubility and dissolution rate of aspirin in the gastrointestinal tract, potentially reducing local irritation. This guide outlines a laboratory-scale method for the synthesis and characterization of this double salt.

Chemical Properties



The fundamental properties of the **aspirin glycine calcium** double salt are summarized below.

Property	Value	Reference
Molecular Formula	C11H11CaNO6	PubChem CID: 30987
Molecular Weight	293.29 g/mol	PubChem CID: 30987
IUPAC Name	calcium;2- acetyloxybenzoate;2- aminoacetate	PubChem CID: 30987
Synonyms	Calcium acetylsalicylate- glycine double salt, Glycine- calcium acetylsalicylate double salt	PubChem CID: 30987

Synthesis of Aspirin Glycine Calcium Double Salt

The proposed synthesis is a two-step process involving the initial, separate preparation of calcium acetylsalicylate and calcium glycinate, followed by their reaction to form the double salt.

Materials and Reagents

Reagent	Grade
Acetylsalicylic Acid (Aspirin)	Pharmaceutical Grade
Glycine	ACS Reagent Grade
Calcium Hydroxide	ACS Reagent Grade
Deionized Water	Type II
Ethanol	95%

Experimental Protocol

Step 1: Preparation of Calcium Acetylsalicylate Solution



- In a 500 mL beaker, dissolve 18.02 g (0.1 mol) of acetylsalicylic acid in 200 mL of deionized water with gentle heating (approximately 40-50°C) and stirring.
- In a separate beaker, prepare a slurry of 3.71 g (0.05 mol) of calcium hydroxide in 50 mL of deionized water.
- Slowly add the calcium hydroxide slurry to the aspirin solution with continuous stirring.
- Continue stirring for 1 hour at 40-50°C to ensure complete reaction. The resulting solution contains calcium acetylsalicylate.

Step 2: Preparation of Calcium Glycinate Solution

- In a 250 mL beaker, dissolve 7.51 g (0.1 mol) of glycine in 100 mL of deionized water.
- Prepare a slurry of 3.71 g (0.05 mol) of calcium hydroxide in 50 mL of deionized water.
- Slowly add the calcium hydroxide slurry to the glycine solution with continuous stirring.
- Stir for 30 minutes at room temperature to form the calcium glycinate solution.

Step 3: Formation and Isolation of the Double Salt

- Combine the calcium acetylsalicylate solution and the calcium glycinate solution in a 1 L reaction vessel.
- Stir the combined solution at room temperature for 2 hours.
- Concentrate the solution under reduced pressure using a rotary evaporator until a precipitate begins to form.
- Cool the concentrated solution in an ice bath for 1 hour to promote further precipitation.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the precipitate with two 50 mL portions of cold ethanol.
- Dry the product in a vacuum oven at 50°C to a constant weight.



Expected Yield and Purity

Parameter	Expected Value
Theoretical Yield	29.33 g
Actual Yield	24.9 - 26.4 g
Percent Yield	85 - 90%
Purity (by HPLC)	>98%

Analytical Characterization High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the simultaneous determination of aspirin and glycine, thus confirming the composition of the double salt.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	230 nm
Injection Volume	10 μL
Column Temperature	30°C

Fourier-Transform Infrared (FTIR) Spectroscopy

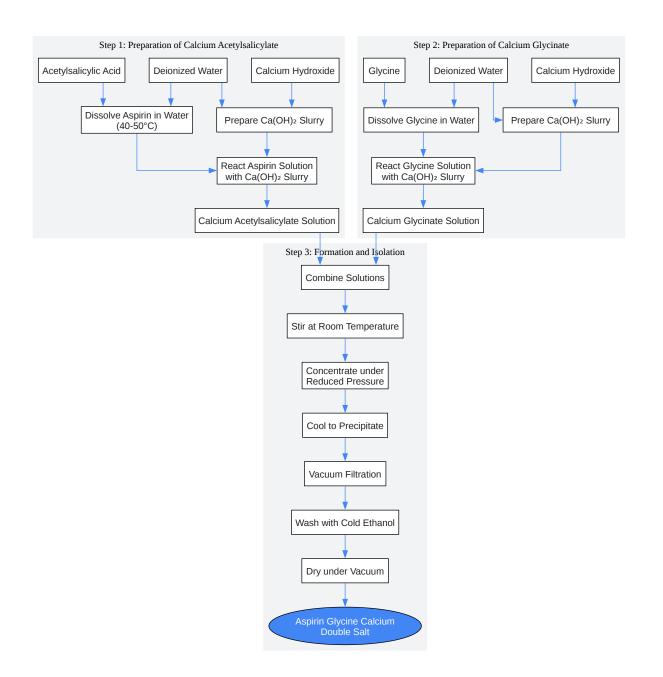
FTIR spectroscopy can be used to identify the characteristic functional groups in the double salt.



Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	3000-2500 (broad)
N-H (Amine)	3400-3250
C=O (Ester)	~1750
C=O (Carboxylate)	~1600 and ~1400

Experimental Workflow and Signaling Pathway Diagrams

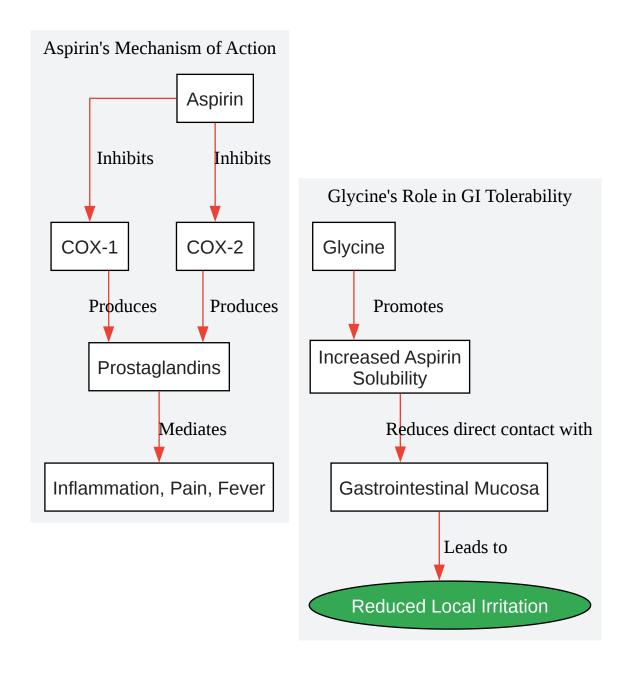




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Caption: Synthesis workflow for aspirin glycine calcium double salt.





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Caption: Conceptual signaling pathway of the double salt.

Conclusion

The preparation of **aspirin glycine calcium** double salt presents a viable strategy for enhancing the gastrointestinal safety profile of aspirin. The synthetic method detailed in this guide is robust and reproducible for laboratory-scale production. The analytical techniques described provide a framework for the comprehensive characterization of the final product,







ensuring its quality and purity. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

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